N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15N7OS and its molecular weight is 365.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Mode of Action
It is known that molecules containing a thiazole ring can have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc, may take place . This suggests that the compound could interact with its targets in a variety of ways, leading to different physiological effects.
Biochemical Pathways
Thiazole-containing molecules may activate or stop the biochemical pathways . This could lead to a variety of downstream effects, depending on the specific pathways and targets involved.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound could have good bioavailability, although further studies would be needed to confirm this.
Result of Action
It is known that thiazole-containing molecules can have a variety of biological activities, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its targets and mode of action.
Biological Activity
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique arrangement of heterocyclic moieties including pyrazole, thiazole, and triazole. These structures are often associated with various pharmacological activities. The IUPAC name reflects its complex structure:
Property | Details |
---|---|
Molecular Formula | C16H15N5OS |
IUPAC Name | This compound |
CAS Number | 1428349-94-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, thereby affecting cellular proliferation and survival.
- Receptor Modulation : It can bind to receptors that modulate immune responses or inflammation.
- Antiviral Activity : Recent studies indicate potential efficacy against viral infections, including SARS-CoV-2, by inhibiting viral replication and protease activity .
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies. Key findings include:
Anticancer Activity
Several derivatives of compounds containing similar moieties have shown promising anticancer properties. For instance:
- Case Study 1 : A related thiazole derivative exhibited significant cytotoxicity against A549 lung adenocarcinoma cells with an IC50 value of approximately 5 µM .
Antimicrobial Properties
The compound has also been tested for antimicrobial activities:
- Case Study 2 : Compounds with thiazole rings demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibiotics .
Antiviral Effects
Research has identified that certain derivatives can inhibit viral replication significantly:
- Case Study 3 : A study on triazole derivatives revealed that compounds similar to the target compound inhibited SARS-CoV-2 replication by over 50% without significant cytotoxicity .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Some key observations include:
- Thiazole and Triazole Moieties : The presence of these rings is essential for enhancing anticancer activity.
- Substituents on the Phenyl Ring : Electron-donating groups at specific positions on the phenyl ring improve potency against certain cancer cell lines .
- Linker Variability : Variations in the ethylene linker can influence the binding affinity to target proteins and overall biological efficacy.
Properties
IUPAC Name |
2-phenyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7OS/c25-16(15-11-20-24(22-15)14-5-2-1-3-6-14)18-9-7-13-12-26-17(21-13)23-10-4-8-19-23/h1-6,8,10-12H,7,9H2,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWBOGYLGCHNBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCCC3=CSC(=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.